molecular formula C10H11NO B042324 4-Phenyl-2-pyrrolidone CAS No. 1198-97-6

4-Phenyl-2-pyrrolidone

Cat. No.: B042324
CAS No.: 1198-97-6
M. Wt: 161.20 g/mol
InChI Key: HOJZEMQCQRPLQQ-UHFFFAOYSA-N
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Description

4-Phenyl-2-pyrrolidone is a chemical compound with the molecular formula C10H11NO. It is a derivative of pyrrolidone, characterized by the presence of a phenyl group attached to the nitrogen-containing five-membered lactam ring. This compound is known for its applications as a synthetic intermediate in various chemical reactions and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-2-pyrrolidone can be synthesized through several methods. One common approach involves the cyclization of 4-nitro-3-phenylbutyric acid ester in the presence of a reducing agent . Another method uses benzaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of closed reactors to ensure controlled reaction conditions. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Properties

IUPAC Name

4-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJZEMQCQRPLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923118
Record name 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1198-97-6
Record name 4-Phenyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylpyrrolidone-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-2-pyrrolidone
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Synthesis routes and methods

Procedure details

A solution of 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 18 mmol) and Raney-Nickel (6 ml, slurry in water) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. After filtration using celite and removal of the solvent under reduced pressure, residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine, and then dried over sodium sulfate. The solvents were removed under reduced pressure, and the residue was dissolved in toluene (50 ml) and the resulting solution was refluxed for 6 hours. Removal of the solvent afforded crude 4-phenyl-pyrrolidin-2-one. A solution of crude 4-phenyl-pyrrolidin-2-one in tetrahydrofuran (20 ml) was added to a solution of lithium aluminum hydride (1.34 g, 35.3 mmol) and the mixture was refluxed for 6 hours. After quenching the reaction with 20% aqueous sodium hydroxide, a solution of di-tert-butyl dicarbonate (4.14 g, 19 mmol) was added and the mixture was stirred for 3 hours. Aqueous citric acid and aqueous potassium hydrogen sulfate was added to acidify the solution, and the solution was extracted with toluene. The organic layer was washed with water, aqueous sodium bicarbonate, brine, and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified with silica gel column chromatography (eluent; hexane/ethyl acetate=9/1) to afford 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 42%).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the stereochemistry of 4-Phenyl-2-pyrrolidone impact its reactivity?

A2: One study focuses on the synthesis of the R-enantiomer of N-Carbamoylmethyl-4-phenyl-2-pyrrolidinone []. This suggests that stereochemistry plays a significant role in the biological activity or applications of these compounds. Further research is needed to understand the specific impact of different enantiomers on their pharmacological profiles.

Q2: What synthetic strategies are employed for the preparation of this compound derivatives?

A4: Several studies highlight different synthetic approaches. One paper describes a method for preparing N-carbamoylmethyl-4-phenyl-2-pyrrolidinone involving N-alkylation of 4(R)-phenyl-2-pyrrolidinone with haloacetic acid ester followed by treatment with ammonia []. Another study focuses on the synthesis of N-acyl derivatives of this compound [], while others explore reactions with benzalmalonate analogs [] and nitroethenes [].

Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?

A6: While the provided abstracts don't delve into specific spectroscopic data, one study mentions the determination of crystal and molecular structures [], indicating the use of X-ray crystallography. Other common techniques for structural characterization likely employed include NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Q4: Are there any known methods for the preparation of halogenated this compound derivatives?

A7: Yes, one study outlines a method for synthesizing 5-bromo derivatives of 4-aryl-3-pyrrolin-2-ones []. This suggests possibilities for further functionalization and potential impact on the biological activity of these compounds.

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